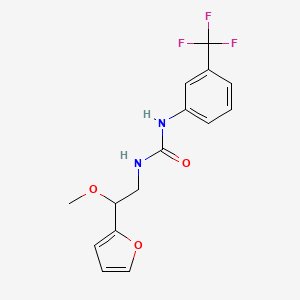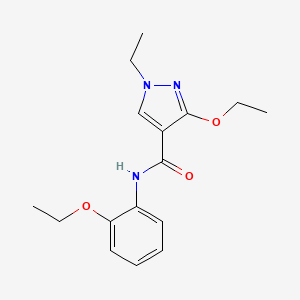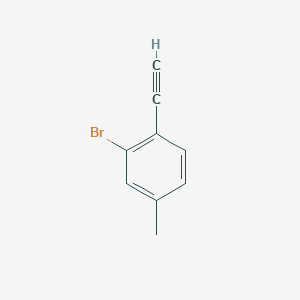![molecular formula C20H14F3N5OS B2991619 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894062-53-4](/img/structure/B2991619.png)
2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a phenyl ring, and a trifluoromethyl group. Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For example, the triazolo[4,3-b]pyridazine ring might undergo reactions with nucleophiles or electrophiles .Aplicaciones Científicas De Investigación
Antiviral Activity
- Anti-Hepatitis A Activity : Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical , have shown promising antiviral activity against the hepatitis A virus. Notably, certain derivatives demonstrated significant virus count reduction, suggesting potential therapeutic applications in antiviral research (Shamroukh & Ali, 2008).
Antiasthmatic Properties
- Potential Antiasthma Agents : Research on compounds structurally similar to 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, has found activity as mediator release inhibitors, indicating potential use in antiasthma treatments (Medwid et al., 1990).
Antibacterial Properties
- Antibacterial Activity : Some derivatives of 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, which are structurally related, exhibited goodactivities against various bacterial strains like Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This suggests potential applications in the development of new antibacterial agents (Almajan et al., 2010).
Insecticidal Properties
- Potential Insecticidal Agents : Innovative heterocycles incorporating a thiadiazole moiety, similar to the chemical of interest, have been synthesized and shown to be effective as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates a potential application in pest control and agricultural sciences (Fadda et al., 2017).
Antihistaminic and Anti-inflammatory Properties
- Antihistaminic and Anti-inflammatory Activity : The synthesis of compounds like [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, which are structurally related to the chemical , has shown both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in treating allergies and inflammatory conditions (Gyoten et al., 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . Another study suggested that derivatives of triazolophthalazine might bind with PCAF , a histone acetyltransferase involved in gene expression.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target proteins and inhibit their function .
Biochemical Pathways
If the compound does indeed inhibit c-met kinase or pcaf, it could potentially affect multiple signaling pathways involved in cell growth, survival, and differentiation .
Result of Action
If it does inhibit c-met kinase or pcaf, it could potentially have anti-tumor activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(29)12-30-19-26-25-17-11-10-16(27-28(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNBSHBPATXALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2991536.png)
![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)


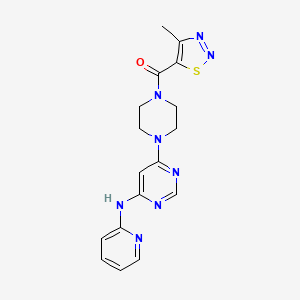
![1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2991545.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2991546.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)
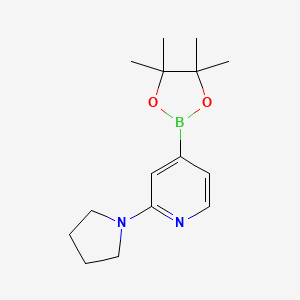
![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)
